![molecular formula C22H16FN7O2 B3019459 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-05-4](/img/structure/B3019459.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

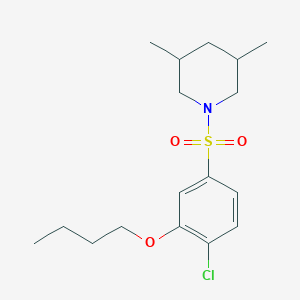

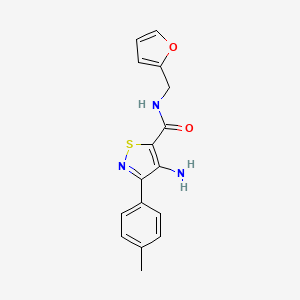

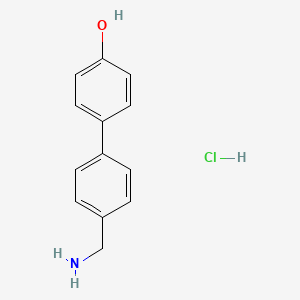

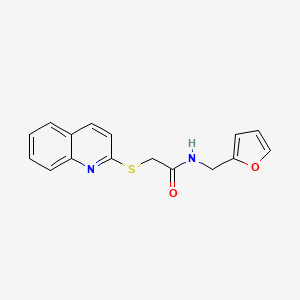

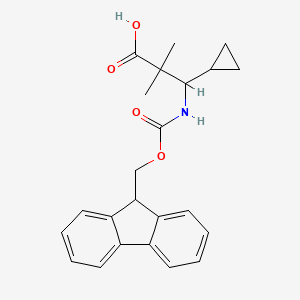

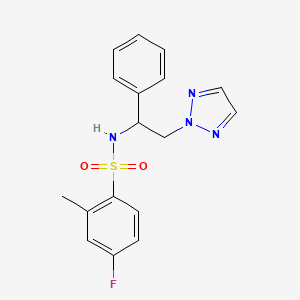

The compound "N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are of significant interest due to their diverse biological activities, which include antiviral, antimicrobial, and potential anticancer properties. The compound is structurally related to various synthesized derivatives that have been reported to exhibit remarkable biological activities, such as antiavian influenza virus activity and inhibition of cancer cell proliferation .

Synthesis Analysis

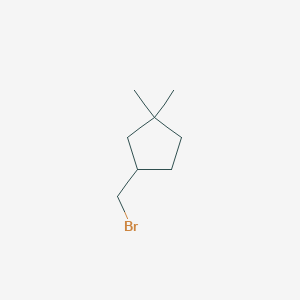

The synthesis of related benzamide-based 5-aminopyrazoles and their fused heterocycles involves a multi-step reaction starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine . Similarly, the synthesis of the title compound would likely involve the formation of the pyrazolopyrimidine core followed by subsequent functionalization to introduce the benzamide moiety. The synthesis of related compounds has been achieved through reactions involving enaminones, cyclization with various diketones, and saponification processes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The title compound's structure would likely be confirmed using similar analytical methods, ensuring the correct assembly of the heterocyclic core and the attached substituents.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the presence of reactive sites within the molecule, such as the amine group and the pyrimidine nitrogen atoms. These sites can participate in various chemical reactions, including further alkylation, acylation, and coupling reactions, which can be used to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound would include its solubility in common organic solvents, melting point, and stability under various conditions. These properties are crucial for the compound's application in biological assays and its formulation for potential therapeutic use. The related compounds have been shown to possess significant antiviral activities and inhibitory effects on enzymes, suggesting that the title compound may also exhibit similar properties .

Wirkmechanismus

Target of Action

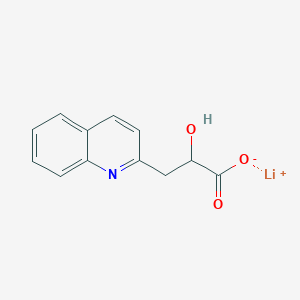

Similar compounds have shown antiviral activity , suggesting that the compound may interact with viral proteins or enzymes

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antiviral compounds , it may inhibit the function of viral proteins or enzymes, preventing the virus from replicating within host cells

Biochemical Pathways

Given its potential antiviral activity , it may interfere with the viral replication pathway, disrupting the life cycle of the virus

Result of Action

If it does exhibit antiviral activity , it may prevent viral replication within host cells, thereby reducing viral load and alleviating symptoms

Zukünftige Richtungen

The compound has shown promising results in preclinical studies, particularly in its anticancer activity . Future research could focus on further optimizing the structure of the compound to enhance its potency and selectivity. Additionally, in vivo studies and clinical trials would be necessary to evaluate the compound’s efficacy and safety in a biological system.

Eigenschaften

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)14-5-3-2-4-6-14)30(28-13)22-26-19-17(21(32)27-22)12-24-29(19)16-9-7-15(23)8-10-16/h2-12H,1H3,(H,25,31)(H,26,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBSKOVVSOTGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)